Pramiracetam, chemically known as N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide, is a synthetic derivative of Piracetam, belonging to the racetam family of nootropics []. While often categorized as a nootropic, it's crucial to clarify that the term "nootropic" lacks standardized medical or scientific definition and is often used broadly. Pramiracetam is primarily recognized for its role in scientific research exploring cognitive function, particularly learning and memory processes [].
Pramiracetam was first synthesized in the 1970s by the pharmaceutical company Parke-Davis as part of research into cognitive enhancers. It is categorized under the broader class of racetams, which are characterized by their pyrrolidine structure and are known for their neuroprotective and cognitive-enhancing effects. The chemical structure of pramiracetam is defined by its unique functional groups that contribute to its pharmacological activity.
The synthesis of pramiracetam involves several steps that can vary based on the method employed. A notable synthesis route includes:
A detailed method described in patents highlights the use of dehydrated alcohol for recrystallization, followed by extraction processes involving ethyl acetate and sodium hydroxide to isolate pramiracetam with high purity and yield .
Pramiracetam's molecular formula is with a molecular weight of approximately 255.38 g/mol. Its structure features:
The three-dimensional conformation of pramiracetam allows it to interact effectively with neurotransmitter systems in the brain, particularly those involved in memory and learning processes.
Pramiracetam undergoes several chemical reactions during its synthesis:
These reactions are crucial for ensuring high yields and purity levels in pramiracetam production, making them suitable for pharmaceutical applications .
Pramiracetam's mechanism of action involves several pathways:
Research suggests that these mechanisms contribute to its efficacy in treating cognitive impairments associated with age-related decline or neurological disorders .
Pramiracetam exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical preparations .
Pramiracetam is systematically named as N-[2-(diisopropylamino)ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide according to IUPAC conventions. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 269.389 g/mol. The compound features a pyrrolidone nucleus shared across the racetam family, differentiated by the addition of a diisopropylaminoethyl moiety attached to the acetamide group. This structural modification significantly enhances lipid solubility compared to piracetam, facilitating improved blood-brain barrier penetration and increased potency [3] [4] [9].
Table 1: Chemical Identifiers and Structural Properties of Pramiracetam
Property | Identifier | |
---|---|---|
CAS Registry Number | 68497-62-1 | |
PubChem CID | 96025091 | |
ChEMBL ID | CHEMBL2105350 | |
Chemical Formula | C₁₄H₂₇N₃O₂ | |
Exact Mass | 269.2103 g/mol | |
Molecular Weight | 269.389 g/mol | |
Synonyms | CI-879, Pramistar, Neupramir, Remen | |
Salt Form (Sulfate) | CAS 72869-16-0 (Pramiracetam sulfate) | [1] [3] [9] |
The compound exists as a crystalline solid at room temperature and is structurally classified within the broader category of pyrrolidone derivatives. Its chemical lineage connects directly to piracetam (2-oxo-1-pyrrolidine acetamide), with structural modifications at the terminal amide group accounting for its distinct pharmacological profile. Pramiracetam's molecular configuration enables specific interactions with cholinergic systems while maintaining the nootropic activity characteristic of the racetam class [4] [7] [10].
Pramiracetam was first synthesized in the late 1970s by pharmaceutical scientists at Parke-Davis (later acquired by Warner-Lambert and subsequently Pfizer). This development occurred during intensive structure-activity relationship investigations centered on modifying the piracetam scaffold. Researchers sought to enhance potency and duration of action through strategic molecular modifications, culminating in the dipropan-2-ylaminoethyl substitution that defined pramiracetam. Pharmacological evaluation revealed pramiracetam to be 8-30 times more potent than piracetam in cognitive enhancement models, establishing it as a significant advancement within the racetam family [1] [7] [10].
Initial clinical development focused on Alzheimer's disease, with Warner-Lambert conducting Phase II trials. After mixed efficacy results in this indication, development priorities shifted toward other neurological applications. The compound was subsequently investigated as an adjunct to electroconvulsive therapy for major depressive disorder, receiving orphan drug designation from the U.S. Food and Drug Administration for this application in 1991 under licensee Cambridge Neuroscience, Inc. (CNI). Concurrently, European rights were licensed to Menarini Group, which pursued development for vascular and neurodegenerative dementias, resulting in approved products (Pramistar) in Italy and Eastern European markets [1] [3].
Table 2: Historical Milestones in Pramiracetam Development
Year | Development Milestone | Entity Involved | |
---|---|---|---|
1970s | Initial synthesis and pharmacological characterization | Parke-Davis | |
1980s | Phase II clinical trials for Alzheimer's disease | Warner-Lambert | |
1991 | Orphan designation for ECT adjunct (FDA) | Cambridge Neuroscience | |
1991 | European licensing agreement | Menarini Group | |
1996 | Patent expiration | Warner-Lambert | |
2000s | Market authorization in Italy (Pramistar®) | Menarini | |
2021 | Detection in cognitive enhancement supplements | Independent researchers | [1] [6] [10] |
Pharmacologically, pramiracetam maintains the core nootropic properties of racetams while exhibiting distinctive mechanisms. Unlike piracetam's weak AMPA receptor modulation, pramiracetam primarily enhances high-affinity choline uptake (HACU) in the hippocampus, significantly increasing acetylcholine availability. This mechanism underpins its effects on memory consolidation and recall. Additionally, pramiracetam increases nitric oxide activity, enhancing cerebral microcirculation—a property not uniformly shared across racetams. These pharmacological differences establish pramiracetam as a unique entity within its structural class rather than merely a potent piracetam analog [10].
Pramiracetam exhibits diverse regulatory statuses globally, reflecting varying national approaches to cognitive enhancers and racetam compounds. In the European Union, pramiracetam holds market authorization as a prescription medication under the brand name Pramistar® (Menarini) specifically in Italy, with approvals also existing in several Eastern European countries including Ukraine. The European Medicines Agency maintains active periodic safety update reports (PSUSA/00002492/202409) for ongoing pharmacovigilance, classifying it under ATC code N06BX16 as a distinct nootropic agent [1] [2].
The United States regulatory landscape presents a complex picture. Pramiracetam received orphan drug designation in 1991 as an adjunct to electroconvulsive therapy for depression. However, this designation was later withdrawn when Cambridge Neuroscience abandoned development. Consequently, pramiracetam lacks approval by the Food and Drug Administration for any medical indication. It exists in a regulatory gray area—legally classified as an unscheduled compound, but prohibited in dietary supplements, foods, or medicines under provisions against unapproved drugs. Despite this, it circulates as a "research chemical" in cognitive enhancement markets, with studies consistently detecting undisclosed pramiracetam in nootropic supplements [1] [3] [6].
Australia exemplifies tightening regulatory approaches. Following a 2019 review by the Therapeutic Goods Administration, pramiracetam was specifically listed in Schedule 4 (Prescription Only Medicine) of the Poisons Standard alongside other racetams. The scheduling decision cited concerns about potential renal, testicular, and reproductive toxicity observed in animal studies with related compounds, alongside risks from unsupervised use as cognitive enhancers. This action clarified its prescription-only status, effective June 2019, eliminating previous ambiguities regarding its regulatory capture under derivative provisions for scheduled racetams [8].
The compound's presence in cognitive enhancement supplements represents a significant regulatory challenge. Analytical studies have identified pramiracetam in over-the-counter brain enhancement products, often undeclared or inaccurately dosed alongside other unapproved racetams. This occurs despite regulatory actions including FDA warning letters regarding racetams in supplements. The divergence between regulated pharmaceutical markets (where pramiracetam is a prescription drug for specific cognitive disorders) and unregulated markets (where it is promoted as a general cognitive enhancer) creates substantial public health challenges regarding quality control and appropriate use [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7